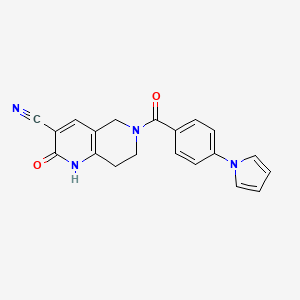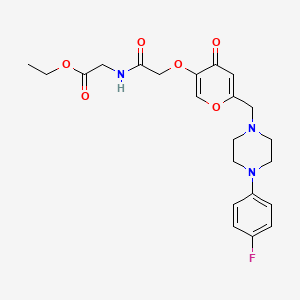
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic benefits.
Wirkmechanismus
TH-302 is a hypoxia-activated prodrug that is selectively activated in the hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, and it is associated with poor prognosis and resistance to conventional cancer therapies. TH-302 is designed to exploit this unique feature of tumors by selectively targeting hypoxic regions and releasing its active form, bromo-isophosphoramide mustard (Br-IPM), in response to low oxygen levels.
Biochemical and Physiological Effects:
TH-302 exerts its anticancer effects by inducing DNA damage and cell death in tumor cells. The active form of TH-302, Br-IPM, is a potent alkylating agent that binds to DNA and causes DNA cross-linking, which leads to cell cycle arrest and apoptosis. TH-302 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
TH-302 has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, its ability to induce DNA damage and cell death in tumor cells, and its potential to inhibit angiogenesis. However, TH-302 has some limitations, including its potential toxicity and the need for careful monitoring of oxygen levels during treatment.
Zukünftige Richtungen
Several future directions for TH-302 research include the development of new hypoxia-activated prodrugs with improved efficacy and safety profiles, the identification of biomarkers that can predict the response to TH-302 treatment, and the evaluation of TH-302 in combination with other cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of TH-302 and to determine its potential for use in other types of cancer.
Synthesemethoden
TH-302 is synthesized using a multistep process that involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 2-aminoethanol, followed by the reaction of the resulting intermediate with 3-thiophene ethanol. The final product is obtained by purification and isolation of the desired compound using standard techniques.
Wissenschaftliche Forschungsanwendungen
TH-302 has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer, including pancreatic, breast, lung, and colon cancer. Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and improving the overall survival of cancer patients.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-3-1-11(2-4-13)15(22)20-9-14(23-7-6-21)12-5-8-25-10-12/h1-5,8,10,14,21H,6-7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOZZSEGPNCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

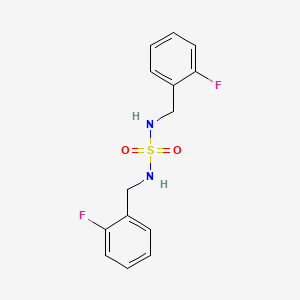
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)
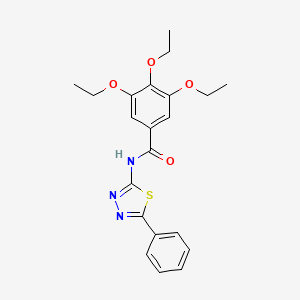

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)
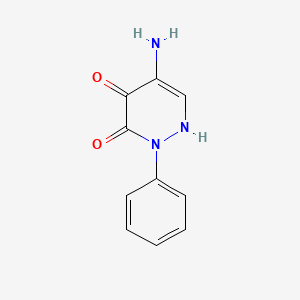
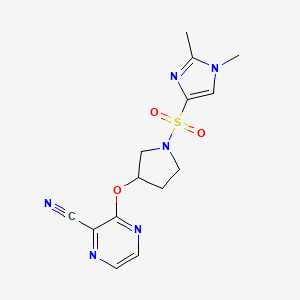
![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)
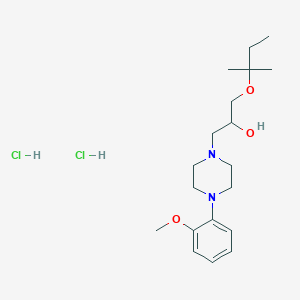
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
